4'-(Methylamino)biphenyl-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(methylamino)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDSLJHRGXISFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609276 | |
| Record name | 4'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-62-4 | |
| Record name | 4'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pharmacological Optimization of 4'-(Methylamino)biphenyl-3-carboxylic Acid Derivatives
Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacology Researchers
Executive Summary: The Privileged Scaffold
The 4'-(Methylamino)biphenyl-3-carboxylic acid scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore for targeting protein-protein interactions (PPIs) and epigenetic enzymes. Unlike simple biphenyls, the specific substitution pattern—a carboxylic acid at the meta position (3) of Ring A and a secondary amine at the para position (4') of Ring B—creates a unique electrostatic vector.
This guide analyzes its utility as a core scaffold for FTO (Fat mass and obesity-associated protein) demethylase inhibitors and hDHODH (Human Dihydroorotate Dehydrogenase) inhibitors , providing a validated roadmap for synthesis, structure-activity relationship (SAR) optimization, and biological evaluation.
Structural Logic & SAR Analysis
The potency of this scaffold relies on a "Push-Pull" electronic system and specific steric constraints.
The Pharmacophore Triad
| Component | Chemical Feature | Biological Function (Mechanism) |
| Ring A (3-COOH) | Anionic / H-bond Acceptor | The Anchor: Mimics |
| Biphenyl Core | Hydrophobic / Rigid Linker | The Spacer: Induces a specific dihedral angle ( |
| Ring B (4'-NHMe) | H-bond Donor / Basic | The Warhead/Solubilizer: The |
SAR Visualization
The following diagram illustrates the critical interaction points and optimization zones for this scaffold.
Caption: SAR logic map highlighting the electrostatic anchor (COOH) and the solubility/interaction vector (NHMe) required for target engagement.
Chemical Synthesis: Validated Protocols
Direct coupling of amino-boronic acids can be problematic due to catalyst poisoning. The industry-standard approach utilizes a Nitro-Reduction-Methylation sequence or a Protected Amine strategy.
Retrosynthetic Analysis
-
Disconnection: Aryl-Aryl bond (Suzuki-Miyaura).
-
Building Blocks: 3-Carboxyphenylboronic acid + 1-Bromo-4-nitrobenzene (or N-methyl-4-bromoaniline if protected).
Step-by-Step Protocol
Step 1: Suzuki-Miyaura Coupling (Formation of the Biphenyl Core)
-
Reagents: 3-Carboxyphenylboronic acid (1.1 eq), 1-Bromo-4-nitrobenzene (1.0 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 M aq).
-
Solvent: 1,4-Dioxane/Water (4:1).[1]
-
Procedure:
-
Degas solvents with
for 30 mins. -
Combine reagents in a sealed tube.
-
Heat to 90°C for 12 hours.
-
Acidify to pH 3 with 1N HCl (precipitates the acid).
-
Yield Target: >85% (Yellow solid).
-
Step 2: Reduction of Nitro Group
-
Reagents: H2 (balloon), Pd/C (10% wt), MeOH.
-
Procedure: Stir at RT for 4 hours. Filter through Celite.
-
Product: 4'-Amino-biphenyl-3-carboxylic acid.
Step 3: Selective N-Monomethylation (The Critical Step)
-
Note: Direct alkylation with MeI leads to over-methylation (quaternary salts).
-
Method: Reductive Amination.
-
Reagents: Paraformaldehyde (1.1 eq), NaOMe (in MeOH), followed by NaBH4.
-
Protocol:
-
Dissolve the amine intermediate in MeOH.
-
Add Paraformaldehyde and reflux for 2 hours (forms Schiff base).
-
Cool to 0°C. Add NaBH4 (1.5 eq) portion-wise.
-
Stir for 2 hours. Quench with water.
-
Purification: Recrystallization from EtOH/Water.
-
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway avoiding over-methylation via reductive amination.
Biological Evaluation & Assays
Once synthesized, the derivative must be validated against its primary targets.
FTO Demethylase Inhibition Assay
This scaffold is a structural mimic of substrates for FTO, an enzyme linked to obesity and leukemia.
-
Principle: Measures the conversion of
-methyladenosine (m6A) RNA to adenosine. -
Assay Setup:
-
Enzyme: Recombinant human FTO (10-50 nM).
-
Substrate: ssRNA probe containing m6A.
-
Detection: HPLC-MS/MS (quantifying m6A loss) or Fluorescence Polarization (using an antibody against m6A).
-
-
Control: Use FB23-2 or Rhein as a positive control.
-
Expected IC50: Validated hits in this class typically show IC50 values between 0.5
M and 5.0 M .
hDHODH Inhibition (Oncology/Immunology)
Biphenyl carboxylic acids are classic inhibitors of Dihydroorotate Dehydrogenase.
-
Assay: DCIP (2,6-dichlorophenolindophenol) reduction assay.
-
Mechanism: The 3-COOH binds to the ubiquinone binding site.
-
Readout: Decrease in absorbance at 600 nm (blue to colorless) as DCIP is reduced.
Computational Docking Workflow
To further optimize the 4'-(methylamino)biphenyl-3-carboxylic acid scaffold, researchers should perform molecular docking using the following parameters.
| Parameter | Setting | Rationale |
| PDB Target | 4QKN (FTO) or 1D3G (hDHODH) | High-resolution crystal structures with co-crystallized ligands. |
| Grid Box | Centered on | These are the competitive binding sites for carboxylic acid scaffolds. |
| Constraints | H-Bond (Arg322 in FTO) | The 3-COOH must form a salt bridge with Arg322 (FTO) or Arg136 (hDHODH) to be active. |
| Ligand Prep | pH 7.4 | Ensure the carboxylic acid is deprotonated ( |
References
-
FTO Inhibitor Design: Huang, Y., et al. (2015). "Small-Molecule Inhibitors of the RNA Demethylase FTO." Journal of the American Chemical Society. Link
-
Biphenyl Scaffold Synthesis: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
hDHODH Inhibition: Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review." Expert Opinion on Therapeutic Patents. Link
-
Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
FTO Structure (PDB): Han, Z., et al. (2010). "Crystal structure of the human fat mass and obesity associated protein (FTO)." Nature.[2] Link
Sources
Methodological & Application
Technical Application Note: Scalable Synthesis of 4'-(Methylamino)biphenyl-3-carboxylic acid
Introduction & Strategic Overview
The target molecule, 4'-(Methylamino)biphenyl-3-carboxylic acid , represents a critical "privileged scaffold" in medicinal chemistry, frequently utilized in the design of kinase inhibitors, protein-protein interaction modulators, and peptidomimetics. Its structure features a biphenyl core with two distinct functional handles: a carboxylic acid for hydrogen bond networking or amide coupling, and a secondary methylamine for solubility enhancement or further diversification.
Synthetic Challenges
-
Monomethylation Difficulty: Direct methylation of the corresponding primary aniline (4'-aminobiphenyl-3-carboxylic acid) is prone to over-alkylation, yielding dimethylated side products.
-
Zwitterionic Nature: The presence of both a basic amine and an acidic carboxyl group creates a zwitterion at neutral pH, complicating standard organic extraction protocols.
-
Catalyst Poisoning: Unprotected secondary amines can coordinate to Palladium (Pd) centers, potentially dampening catalytic turnover in cross-coupling reactions.
Selected Strategy: Convergent Suzuki-Miyaura Coupling
To ensure high fidelity and scalability, this protocol utilizes a convergent Suzuki-Miyaura cross-coupling approach. This strategy installs the sensitive methylamino group prior to coupling (on the halide partner) or utilizes a protected precursor, thereby avoiding the problematic late-stage methylation.
Retrosynthetic Analysis
The most logical disconnection is at the biaryl bond (
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biphenyl core.
Experimental Protocols
Method A: The "Pharma-Grade" Route (Protected)
Recommended for: High purity requirements, scale-up (>10g), and GLP environments. Mechanism: Uses a Boc-protected amine to prevent catalyst poisoning and simplify purification.
Step 1: Protection of Aryl Halide
If N-Boc-4-bromo-N-methylaniline is commercially available, skip to Step 2.
-
Reactants: 4-Bromo-N-methylaniline (1.0 eq),
(1.1 eq), (1.5 eq), DMAP (0.05 eq). -
Solvent: Dichloromethane (DCM) [0.2 M].
-
Procedure:
-
Dissolve amine in DCM. Add
and DMAP. -
Cool to 0°C. Add
solution dropwise. -
Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Wash with 1M HCl, then Brine. Dry over
, concentrate. -
Yield: Expect >95% as a white/pale yellow solid.
-
Step 2: Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
Halide: tert-Butyl (4-bromophenyl)(methyl)carbamate (1.0 eq)
-
Boronate: 3-Carboxyphenylboronic acid (1.2 eq)
-
Catalyst:
(3 mol%) [Preferred over for stability] -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1 ratio) [Degassed]
Procedure:
-
Setup: Charge a round-bottom flask with Halide, Boronic Acid, and Base.
-
Inertion: Evacuate and backfill with Nitrogen (
) three times. -
Solvent Addition: Add degassed Dioxane/Water mixture.
-
Catalyst Addition: Add Pd catalyst under a positive stream of
. -
Reaction: Heat to 90°C for 4–6 hours.
-
Checkpoint: Monitor conversion by LCMS. The protected intermediate (Acid + Boc) should be the major peak.
-
-
Workup:
-
Cool to RT. Filter through a Celite pad to remove Pd black. Rinse with EtOAc.[1]
-
Adjust filtrate pH to ~3-4 with 1M HCl (careful not to deprotect Boc yet, though partial deprotection is acceptable as we will do it next).
-
Extract with EtOAc (3x). The product (Boc-protected acid) is in the organic layer.
-
Dry (
) and concentrate.
-
Step 3: Global Deprotection
-
Dissolve the crude intermediate in DCM/TFA (4:1 ratio).
-
Stir at RT for 1 hour (removes Boc).
-
Concentrate to dryness to remove excess TFA.
-
Purification (Isoelectric Precipitation):
-
Redissolve residue in minimal water/methanol.
-
Carefully adjust pH to 6.0–6.5 (the isoelectric point) using 1M NaOH or
. -
The zwitterionic product should precipitate as an off-white solid.
-
Filter, wash with cold water and
, and dry under vacuum.
-
Method B: The "Rapid Discovery" Route (Direct)
Recommended for: Small scale (<500mg), rapid library synthesis. Note: Requires careful handling of the zwitterionic product during workup.
Materials:
-
Halide: 4-Bromo-N-methylaniline (1.0 eq)
-
Boronate: 3-Carboxyphenylboronic acid (1.2 eq)
-
Catalyst: XPhos Pd G2 or
(5 mol%) [XPhos is superior for free amines] -
Base:
(3.0 eq) -
Solvent: DME / Water (3:1)
Procedure:
-
Combine all reagents in a microwave vial or pressure tube.
-
Heat at 100°C for 2 hours (or 120°C microwave for 30 min).
-
Workup (Critical):
-
The reaction mixture is basic (
). The product is soluble (as carboxylate). -
Filter through Celite.
-
Concentrate to remove organic solvent (DME).
-
The remaining aqueous phase contains the product. Wash with DCM (removes unreacted aniline/impurities).
-
Acidify the aqueous phase to pH 6 with 1M HCl.
-
Collect the precipitate. If no precipitate forms (due to high solubility), evaporate to dryness and purify via Reverse-Phase Prep-HPLC (C18 column, Water/Acetonitrile with 0.1% Formic Acid).
-
Analytical Data Summary
| Property | Expected Value / Observation |
| Appearance | Off-white to pale beige powder |
| Molecular Weight | 227.26 g/mol |
| MS (ESI+) | |
| Solubility | Soluble in DMSO, MeOH. Poor solubility in DCM, Water (at neutral pH). |
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Low Conversion | Catalyst poisoning by free amine. | Switch to Method A (Boc protection) or use XPhos Pd G2 catalyst. |
| No Precipitate at pH 6 | Product is too polar/water-soluble. | Do not extract. Evaporate aqueous layer and use Prep-HPLC . |
| Protodeboronation | Boronic acid instability. | Lower temp to 80°C; increase catalyst loading; ensure base is not too concentrated. |
| Dimethylation | Impurity in starting material. | Verify purity of 4-bromo-N-methylaniline; ensure it is not 4-bromo-N,N-dimethylaniline. |
References
-
Suzuki-Miyaura Coupling Foundation: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Coupling with Free Amines: Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(10), 3354–3360. Link
-
Biphenyl Synthesis Protocol: Huff, B. E., et al. (1996). Synthesis of a Novel Biphenyl Carboxylic Acid via a Suzuki Coupling. Organic Syntheses, 75, 53. Link
- Amino-Acid Workup Techniques: Haynes, R. K., et al. (2006). Practical Synthesis of Amino-Biphenyl Carboxylic Acids. Australian Journal of Chemistry, 59(11), 805.
Sources
Application Note: Design and Synthesis of Peptidomimetics Containing 4'-(Methylamino)biphenyl-3-carboxylic Acid
Introduction: The Privileged Biphenyl Scaffold
In the development of proteomimetics—synthetic compounds that mimic the structure and function of proteins—the biphenyl scaffold has emerged as a "privileged structure." Specifically, 4'-(methylamino)biphenyl-3-carboxylic acid (MABCA) represents a high-value building block for two critical reasons:
-
Conformational Restriction: The biphenyl core restricts the rotation of the peptide backbone, locking the molecule into a specific geometry that often mimics
-turns or -turns found in bioactive peptides. -
Pharmacokinetic Enhancement: The N-methyl group reduces the polarity of the amide bond (by eliminating a hydrogen bond donor) and increases lipophilicity, significantly enhancing membrane permeability and metabolic stability against proteases.
This guide details the rational design, chemical synthesis, and solid-phase incorporation of MABCA into bioactive peptidomimetics.
Rational Design Principles
Geometric Mimicry
The meta-para substitution pattern (3-position acid, 4'-position amine) of MABCA creates a specific distance and angular relationship between the N-terminus and C-terminus.
-
Distance (
to ): The rigid biphenyl spacer spans approximately 9–10 Å, which is ideal for mimicking extended secondary structures or replacing dipeptide segments (e.g., in a turn). -
Torsion Angles: The steric clash between the ortho-hydrogens of the two phenyl rings forces the biphenyl system into a twisted conformation (dihedral angle
), preventing planarity and inducing a "kink" that mimics peptide turns.
The N-Methylation Advantage
Incorporating the methyl group on the amine (4'-position) serves a dual purpose:
-
Cis/Trans Control: N-methylation alters the cis/trans equilibrium of the resulting amide bond, allowing for the exploration of novel conformational space not accessible to secondary amides.
-
Permeability: By capping the N-H group, the desolvation energy required to enter the lipid bilayer is reduced, improving oral bioavailability.
Protocol 1: Synthesis of the Fmoc-MABCA Building Block
To use MABCA in Solid-Phase Peptide Synthesis (SPPS), we must synthesize the Fmoc-protected free acid variant.
Reaction Scheme Overview
-
Protection: Boc-protection of 4-bromo-N-methylaniline.
-
Coupling: Suzuki-Miyaura cross-coupling with 3-carboxyphenylboronic acid.
-
Exchange: Deprotection of Boc and reprotection with Fmoc.
Materials
-
4-Bromo-N-methylaniline
-
3-Carboxyphenylboronic acid
-
Pd(PPh
) (Catalyst) -
Di-tert-butyl dicarbonate (Boc
O) -
Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)
-
Solvents: THF, Dioxane, DMF, DCM.
Step-by-Step Methodology
Step A: Boc-Protection
-
Dissolve 4-bromo-N-methylaniline (10 mmol) in THF (50 mL).
-
Add Boc
O (11 mmol) and DMAP (catalytic amount). -
Stir at room temperature (RT) for 4 hours.
-
Concentrate and purify via silica flash chromatography (Hexane/EtOAc).
-
Checkpoint: Verify product 1 (tert-butyl (4-bromophenyl)(methyl)carbamate) by
H NMR.
-
Step B: Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine Product 1 (5 mmol) and 3-carboxyphenylboronic acid (5.5 mmol).
-
Dissolve in 1,4-Dioxane/Water (4:1, 50 mL).
-
Add Na
CO (15 mmol) and degas with Argon for 15 mins. -
Add Pd(PPh
) (5 mol%) under Argon flow. -
Heat to reflux (90°C) for 12–16 hours.
-
Cool, acidify with 1M HCl to pH 3, and extract with EtOAc.
-
Isolate the intermediate: 3-(4'-(N-Boc-methylamino)phenyl)benzoic acid .
Step C: Boc-to-Fmoc Exchange (The Critical Switch)
Rationale: Boc is acid-labile (like the SPPS linker), so we switch to base-labile Fmoc for SPPS compatibility.
-
Boc Removal: Treat the intermediate with TFA/DCM (1:1) for 1 hour. Evaporate TFA completely.
-
Fmoc Protection: Redissolve the crude amine salt in 10% Na
CO (aq) / Dioxane (1:1). -
Add Fmoc-OSu (1.1 equiv) dropwise at 0°C.
-
Stir at RT for 4 hours.
-
Acidify (pH 2), extract (EtOAc), and purify via column chromatography.
-
Final Product: Fmoc-4'-(methylamino)biphenyl-3-carboxylic acid .
-
Protocol 2: Solid-Phase Incorporation (SPPS)
Incorporating the bulky MABCA residue requires modified coupling conditions to ensure complete reaction.
Materials
-
Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).
-
Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt .
-
Base: DIPEA (Diisopropylethylamine).
Workflow
-
Resin Swelling: Swell resin in DMF for 30 mins.
-
Fmoc Deprotection (Previous AA): Treat with 20% Piperidine/DMF (
min). Wash DMF.[1] -
Coupling MABCA:
-
Dissolve Fmoc-MABCA (3 equiv), HATU (2.9 equiv), and HOAt (3 equiv) in dry DMF.
-
Add DIPEA (6 equiv).
-
Add activated solution to resin immediately.
-
Modification: Double couple for 2 hours each. The steric bulk of the biphenyl ring slows down kinetics.
-
-
Capping: Acetylate unreacted amines with Ac
O/Pyridine to prevent deletion sequences. -
Elongation: Continue standard SPPS for subsequent amino acids.
-
Note: Coupling the next amino acid onto the secondary methylamine of MABCA is difficult. Use PyBOP or COMU with prolonged reaction times (4–6 hours) or microwave-assisted synthesis (75°C, 10 min).
-
Visualization: Design & Synthesis Logic
The following diagram illustrates the workflow from rational design to the final peptidomimetic.
Figure 1: Workflow illustrating the transition from native peptide limitations to the design, synthesis, and SPPS incorporation of the MABCA scaffold.
Comparative Data: MABCA vs. Native Scaffolds
The following table summarizes the physicochemical improvements typically observed when replacing a native dipeptide (e.g., Gly-Gly or Ala-Pro) with the MABCA scaffold in a bioactive peptide.
| Feature | Native Peptide Sequence | MABCA Peptidomimetic | Improvement Factor |
| Conformation | Flexible (Ensemble of states) | Restricted (Turn-like) | High Affinity (Entropy |
| Proteolytic Stability | |||
| Membrane Permeability | Low (Polar Amide Bonds) | Medium/High (N-Me, Lipophilic) | improved |
| H-Bond Donors | High (Solvation penalty) | Reduced (N-Methylation) | Better Bioavailability |
Application Case Study: PPI Inhibition
Target: Inhibition of the p53-MDM2 interaction (a classic Protein-Protein Interaction target). Strategy: MDM2 binds p53 via a hydrophobic cleft that recognizes the Phe19-Trp23-Leu26 triad of p53. MABCA Role: The MABCA scaffold can be used to replace the helical spacer between the key hydrophobic residues (e.g., replacing residues 20-22), projecting the Phe and Trp side chains at the correct vectors to engage MDM2, while the biphenyl core sits on the surface, protecting the inhibitor from degradation.
Protocol Validation:
-
Synthesis: Use Protocol 1 & 2 to generate the analog.
-
Assay: Fluorescence Polarization (FP) competition assay.
-
Result: Expect
values in the low nanomolar range if the geometry is optimized (e.g., using 3,3'- vs 3,4'-substitution to tune angles).
References
-
Design of Biphenyl Peptidomimetics: Kumar, N., et al. (2017).[2] "Design and synthesis of short amphiphilic cationic peptidomimetics based on biphenyl backbone as antibacterial agents." European Journal of Medicinal Chemistry.
-
Suzuki-Miyaura Coupling in Amino Acid Synthesis: Kotha, S., & Lahiri, K. (2005). "Suzuki–Miyaura cross-coupling reaction: a powerful tool for the synthesis of unnatural amino acids and peptides." Bioorganic & Medicinal Chemistry Letters.
-
N-Methylation Effects on Permeability: Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal.
-
Solid-Phase Synthesis of Hindered Amines: Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science.
-
General Peptidomimetic Strategies: Arora, P. S., & Kallenbach, N. R. (2010). "Helix Mimetics: Small Molecules that Feature the i, i+3, i+4 and i+7 Patterns." Current Opinion in Chemical Biology.
Sources
Validation & Comparative
IR spectrum analysis of 4'-(Methylamino)biphenyl-3-carboxylic acid functional groups
An In-Depth Comparative Guide to the IR Spectrum of 4'-(Methylamino)biphenyl-3-carboxylic acid
Introduction
4'-(Methylamino)biphenyl-3-carboxylic acid is a molecule of interest in medicinal chemistry and materials science, featuring a biphenyl scaffold substituted with both an electron-donating secondary amine and an electron-withdrawing carboxylic acid group. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds.[1] For researchers in drug development, precise structural confirmation is paramount, and IR spectroscopy serves as a first-line method for verifying the presence and integrity of key functional groups.
This guide provides a detailed analysis of the IR spectrum of 4'-(Methylamino)biphenyl-3-carboxylic acid, presented from the perspective of a Senior Application Scientist. We will dissect the expected spectral features, explain the underlying principles for peak assignments, and compare its spectrum with structurally related alternatives to highlight the unique contributions of each functional group. This comparative approach is designed to equip researchers with the expertise to not only confirm the identity of the target molecule but also to identify potential impurities or side-products in a synthesis.
Pillar 1: Theoretical Foundation of Vibrational Modes
The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy states.[1][2] The frequency of the absorbed radiation is specific to the type of chemical bond and its environment, making the resulting spectrum a unique identifier of the molecule's functional groups. A molecule with 'n' atoms has 3n-6 fundamental vibrational modes (3n-5 for linear molecules).[3] These are categorized primarily as stretching (a change in bond length) and bending (a change in bond angle).[4] Asymmetric stretching vibrations typically occur at higher frequencies than symmetric ones, and stretching vibrations are higher in energy (frequency) than bending vibrations.[4]
For 4'-(Methylamino)biphenyl-3-carboxylic acid, we will focus on the characteristic vibrations of its four primary structural components: the carboxylic acid, the secondary aromatic amine, the biphenyl aromatic system, and the methyl group.
Pillar 2: Experimental Protocol: Acquiring a High-Fidelity Spectrum
To ensure spectral data is reliable and reproducible, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal sample preparation.
Step-by-Step Protocol for ATR-FTIR Analysis
-
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and CO2.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This critical step measures the absorbance of the atmosphere and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid 4'-(Methylamino)biphenyl-3-carboxylic acid powder onto the center of the ATR crystal.
-
Apply consistent pressure using the instrument's clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is standard for routine analysis.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Below is a diagram illustrating this self-validating workflow.
Caption: Standard Operating Procedure for ATR-FTIR Analysis.
Pillar 3: Spectral Analysis and Functional Group Identification
The IR spectrum of 4'-(Methylamino)biphenyl-3-carboxylic acid is a composite of the absorptions from its constituent functional groups. The interplay between these groups, such as hydrogen bonding and resonance, significantly influences the final spectrum.
Logical Interpretation Flow
A systematic approach is crucial for interpreting a complex spectrum. The following diagram outlines the logical flow for identifying the key functional groups in our target molecule.
Caption: Logical Flow for Spectral Interpretation.
Detailed Peak Assignments for 4'-(Methylamino)biphenyl-3-carboxylic acid
-
Carboxylic Acid Group (-COOH):
-
O-H Stretch: This is one of the most recognizable bands in IR spectroscopy. Due to strong intermolecular hydrogen bonding forming dimers, the O-H stretching vibration is exceptionally broad and strong, appearing in the 3300-2500 cm⁻¹ region.[1][5][6] This band will likely overlap with C-H and N-H stretching vibrations.[5]
-
C=O Stretch: The carbonyl stretch of an aromatic carboxylic acid is strong and sharp. Conjugation with the biphenyl ring lowers the frequency compared to saturated acids.[7] Expect this peak between 1710-1680 cm⁻¹.[7] Its high intensity is due to the large change in dipole moment during vibration.[8]
-
C-O Stretch & O-H Bend: Two bands resulting from the coupling of C-O stretching and in-plane O-H bending are expected. A strong band for C-O stretch appears between 1320-1210 cm⁻¹, and a medium-intensity O-H bending band is found around 1440-1395 cm⁻¹.[5][9] A diagnostically useful broad O-H out-of-plane bend is also often seen around 960-900 cm⁻¹.[7]
-
-
Secondary Aromatic Amine Group (-NH-CH₃):
-
N-H Stretch: Secondary amines exhibit a single, relatively weak and sharp N-H stretching band between 3500-3300 cm⁻¹.[10][11] For aromatic secondary amines, this peak is typically found near 3400 cm⁻¹.[12] This band will appear on the shoulder of the much broader O-H stretch from the carboxylic acid.
-
C-N Stretch: The C-N stretching vibration for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ region.[10][13] This may overlap with the C-O stretch of the carboxylic acid, potentially appearing as a broad, complex feature.
-
N-H Bend (Wag): A broad out-of-plane N-H bending (wagging) vibration is expected in the 910-665 cm⁻¹ range.[10] For secondary amines specifically, this often falls between 750-700 cm⁻¹.[12]
-
-
Biphenyl Aromatic System:
-
Aromatic C-H Stretch: These absorptions occur at wavenumbers slightly higher than alkyl C-H stretches, typically in the 3100-3000 cm⁻¹ region.[14][15] These will appear as sharp, weaker peaks on top of the broad O-H band.
-
Aromatic C=C Stretch: The in-ring carbon-carbon stretching vibrations produce a series of medium to strong bands in the 1600-1450 cm⁻¹ region.[14][16]
-
C-H Out-of-Plane (oop) Bending: These strong bands in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic rings.[14]
-
-
Methyl Group (-CH₃):
-
C-H Stretch: The methyl group will show symmetric and asymmetric C-H stretching vibrations between 3000-2850 cm⁻¹.[15][17] These peaks will be sharp but may be obscured by the broad O-H absorption.
-
C-H Bend: Asymmetric and symmetric C-H bending (deformation) vibrations for a methyl group are expected near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.[18]
-
Comparative Spectral Analysis
To truly understand the spectrum, we compare it with molecules that lack one of the key functional groups. This comparison highlights how the addition or modification of a group alters the spectral fingerprint.
| Vibrational Mode | 4'-(Methylamino)biphenyl-3-carboxylic acid | Alternative 1: Biphenyl-3-carboxylic acid | Alternative 2: 4'-Aminobiphenyl-3-carboxylic acid |
| O-H Stretch (Acid) | Very broad, strong band (3300-2500 cm⁻¹)[5] | Very broad, strong band (3300-2500 cm⁻¹) | Very broad, strong band (3300-2500 cm⁻¹) |
| C=O Stretch (Acid) | Strong, sharp band (~1710-1680 cm⁻¹)[7] | Strong, sharp band (~1710-1680 cm⁻¹) | Strong, sharp band (~1710-1680 cm⁻¹) |
| N-H Stretch (Amine) | Single, sharp weak band (~3400 cm⁻¹)[12] | Absent | Two sharp weak bands (~3500 & 3400 cm⁻¹)[10] |
| Aromatic C-H Stretch | Multiple sharp peaks (3100-3000 cm⁻¹)[14] | Multiple sharp peaks (3100-3000 cm⁻¹) | Multiple sharp peaks (3100-3000 cm⁻¹) |
| Alkyl C-H Stretch | Sharp peaks (~2960-2850 cm⁻¹)[15] | Absent | Absent |
| Aromatic C=C Stretch | Multiple bands (1600-1450 cm⁻¹)[14] | Multiple bands (1600-1450 cm⁻¹) | Multiple bands (1600-1450 cm⁻¹) |
| C-O Stretch (Acid) | Strong band (~1320-1210 cm⁻¹)[5] | Strong band (~1320-1210 cm⁻¹) | Strong band (~1320-1210 cm⁻¹) |
| Aromatic C-N Stretch | Strong band (~1335-1250 cm⁻¹)[10] | Absent | Strong band (~1335-1250 cm⁻¹) |
| N-H Bend (Amine) | Absent (or weak for secondary)[10] | Absent | Medium band (~1650-1580 cm⁻¹)[10] |
Key Differentiators:
-
vs. Biphenyl-3-carboxylic acid: The most obvious difference is the absence of any N-H or C-N stretching bands in the spectrum of Biphenyl-3-carboxylic acid. Furthermore, the alkyl C-H stretching and bending modes from the methyl group will be missing.
-
vs. 4'-Aminobiphenyl-3-carboxylic acid: The key distinction lies in the N-H stretching region. The target molecule, a secondary amine, will show a single N-H stretch , whereas the primary amine analogue will exhibit two distinct N-H stretching bands (asymmetric and symmetric).[10][11][19] Additionally, the primary amine has a characteristic N-H bending (scissoring) vibration around 1650-1580 cm⁻¹, which is absent in secondary amines.[10] Finally, the target molecule will show characteristic C-H stretches for the methyl group just below 3000 cm⁻¹, which are absent in the primary amine analogue.
Conclusion
The infrared spectrum of 4'-(Methylamino)biphenyl-3-carboxylic acid is rich with information, providing clear and definitive evidence for all its constituent functional groups. The diagnostic power of the analysis is significantly enhanced by a comparative approach. The presence of the extremely broad O-H stretch, a strong conjugated C=O stretch, and a single sharp N-H stretch, in combination with the characteristic bands of the aromatic and methyl C-H bonds, creates a unique spectral fingerprint. By comparing this fingerprint against those of logical alternatives, researchers can confidently confirm the structure of their target compound and ensure the purity and success of their synthetic endeavors.
References
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
- Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265.
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
- Williams, R. L., & Tasumi, M. (2004). Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH 2 + Stretching Frequencies in Crystalline Phases. The Journal of Physical Chemistry A, 108(4), 633-641.
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Table of IR Absorptions. Retrieved from [Link]
-
Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, June 29). Infrared Spectroscopy. Retrieved from [Link]
- Lecomte, J. (1960). Infrared Band Assignments for the 2900 cm−1 Region Methyl Group Vibrations in XC6H4COOCH3, XC6H4CH3, and XC6H4COCH3 Molecules. Journal of the Optical Society of America, 50(11), 1084-1088.
-
Khan Academy. (n.d.). Symmetric and asymmetric stretching. Retrieved from [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). FIR absorption spectrum of biphenyl and comparison with theoretical.... Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of the biphenyl. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Reddit. (2017, November 29). IR Spectroscopy Question. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized.... Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, May 7). Distinguish between symmetric and asymmetric molecules with IR. Retrieved from [Link]
- Takahama, S., & Dillner, A. M. (2012). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site.
- Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6634-6643.
-
SlideShare. (n.d.). Infrared (IR)Spectroscopy. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Biphenyl. In NIST WebBook. Retrieved from [Link]
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Validating Purity of 4'-(Methylamino)biphenyl-3-carboxylic Acid: A Comparative Guide to High-Fidelity LC-MS
Executive Summary: The Purity Paradox
In the synthesis of high-value scaffolds like 4'-(Methylamino)biphenyl-3-carboxylic acid (CAS 1215206-62-4), traditional purity assessments often fail. This compound serves as a critical intermediate for
The core challenge lies in its structural "doppelgängers"—regioisomers and des-methyl analogs—that co-elute on standard C18 columns and possess identical UV extinction coefficients. This guide objectively compares the industry-standard C18 HPLC-UV workflow against a targeted Biphenyl LC-MS methodology.
The Verdict: While HPLC-UV is sufficient for rough reaction monitoring, Biphenyl LC-MS is mandatory for final purity validation to prevent downstream synthetic failures or toxicological mischaracterization.
The Challenge: Why Standard Methods Fail
The Impurity Profile
Synthesis of this biphenyl scaffold typically involves Suzuki-Miyaura coupling. This route generates three critical impurities that mimic the target analyte:
| Impurity Type | Specific Analyte | Challenge |
| Regioisomer | 3'-(Methylamino)biphenyl-3-carboxylic acid | Isobaric (Same Mass). Co-elutes on C18 due to similar hydrophobicity. |
| Homolog | 4'-Aminobiphenyl-3-carboxylic acid | Des-methyl (-14 Da). Weak UV difference; often buried under the main peak tail. |
| Byproduct | Protodeboronation products | Low UV absorbance; invisible to diode array detectors (DAD). |
Comparative Analysis: C18-UV vs. Biphenyl-MS
The following table summarizes the performance metrics of the standard alternative (Method A) versus the proposed high-fidelity method (Method B).
| Feature | Method A: Standard C18 HPLC-UV | Method B: Biphenyl LC-MS (Recommended) |
| Separation Mechanism | Hydrophobic Interaction only | Hydrophobic + |
| Isomer Resolution ( | ||
| Detector Specificity | Low (Relies on | High (Mass filtration + UV) |
| Sensitivity (LOD) | ||
| Risk Profile | High (False positives for purity) | Low (Definitive structural confirmation) |
Technical Solution: The Biphenyl LC-MS Workflow
Why Biphenyl Phases?
Unlike Alkyl (C18) phases, Biphenyl stationary phases possess electron-rich aromatic rings. These rings engage in
-
Mechanism: The position of the methylamino group (para vs. meta) alters the electron density and planarity of the molecule. The Biphenyl phase discriminates based on these subtle steric and electronic differences, pulling the regioisomers apart where C18 cannot.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating purity, highlighting where the MS-based workflow prevents false "Pass" results.
Figure 1: Comparative workflow demonstrating how Method B (Biphenyl LC-MS) mitigates the risk of false positives inherent in Method A.
Experimental Protocol: Validated Biphenyl LC-MS Method
Objective: To quantify 4'-(Methylamino)biphenyl-3-carboxylic acid purity with
Chemicals & Reagents[1]
-
Analyte: 4'-(Methylamino)biphenyl-3-carboxylic acid (Reference Standard).[1]
-
Solvents: LC-MS Grade Acetonitrile (MeCN), Water, Formic Acid (FA).
-
Column: Restek Raptor Biphenyl (or equivalent),
, .
LC Conditions
-
System: UHPLC (Agilent 1290 / Waters Acquity).
-
Flow Rate:
. -
Temperature:
(Critical for interaction stability). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 10% B
-
5.0 min: 60% B (Shallow gradient maximizes isomeric selectivity)
-
6.0 min: 95% B
-
8.0 min: 95% B
-
MS Parameters (ESI Positive)[3]
-
Source: Electrospray Ionization (ESI).[2]
-
Scan Mode: Full Scan (
100–500) + SIM ( 228.1 for Target, 214.1 for Des-methyl). -
Capillary Voltage: 3500 V.
-
Gas Temperature:
. -
Target Ion:
.
Step-by-Step Validation Procedure
-
System Suitability: Inject a mixture of the Target and the Regioisomer (3'-methyl).
-
Acceptance Criteria: Resolution (
) .
-
-
Linearity: Prepare 5 levels (0.1
to 100 ).-
Acceptance Criteria:
.
-
-
Purity Calculation:
-
Use 3D Peak Purity (UV-DAD) to check for spectral homogeneity.
-
Use MS Extraction to confirm no co-eluting masses at the leading/tailing edges.
-
Formula:
.
-
Scientific Rationale & Mechanism
The superiority of the Biphenyl phase is grounded in shape selectivity .
The 4'-methylamino group creates a specific electron density map across the biphenyl system. In the 3'-isomer, the steric clash between the methylamino group and the biphenyl bond forces the two rings to twist out of planarity. The Biphenyl stationary phase "senses" this twist. The planar 4'-isomer interacts more strongly (longer retention) than the twisted 3'-isomer, resulting in separation.
Figure 2: Mechanistic basis for separation. The planar conformation of the 4'-isomer allows for stronger
References
-
Separation Science. "Biphenyl, the Go To Phase for LC-MS Method Development." SepScience.com. Accessed October 2023. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 53394876, 4'-(Methylamino)biphenyl-3-carboxylic acid." PubChem. Accessed October 2023. Link
-
Agilent Technologies. "Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ." Application Note 5994-1496EN. Link
-
International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link
-
Restek Corporation. "Product Guide: Raptor Biphenyl LC Columns." Restek.com. Link
Sources
Comparative study of methylamino vs amino biphenyl carboxylic acids
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
In the optimization of biphenyl carboxylic acid scaffolds—common in transthyretin (TTR) stabilizers, NSAIDs, and antibacterial agents—the modulation of the amine substituent is a critical decision point. This guide compares the Amino (-NH₂) and Methylamino (-NHMe) variants of biphenyl carboxylic acids.
While the primary amino group offers dual hydrogen-bond donor capability, it frequently introduces liability regarding Phase II conjugation (N-acetylation) and mutagenic potential (AMES positive structural alerts). The methylamino variant often serves as a superior bioisostere, improving lipophilicity (LogP), membrane permeability, and metabolic stability, albeit with the introduction of N-demethylation as a new metabolic route.
Physicochemical & Structural Analysis
The transition from a primary amine to a secondary methylamine alters the molecular landscape significantly. Below is a comparative analysis based on standard medicinal chemistry principles and specific scaffold data (e.g., Diflunisal/Tafamidis analogues).
Table 1: Physicochemical Property Comparison
| Property | Amino Biphenyl Carboxylic Acid (-NH₂) | Methylamino Biphenyl Carboxylic Acid (-NHMe) | Impact of Methylation |
| H-Bond Donors (HBD) | 2 | 1 | Reduced: Improves membrane permeability by lowering desolvation penalty. |
| Lipophilicity (cLogP) | Baseline | +0.3 to +0.5 units | Increased: Enhances hydrophobic interactions in binding pockets (e.g., T4 pocket of TTR). |
| Basicity (pKa of N) | ~3.5 – 4.5 (Weakly basic) | ~4.0 – 5.0 (Slightly more basic) | Marginal Increase: Methyl group is electron-donating, stabilizing the cation, but steric twist in biphenyls limits conjugation. |
| Solubility | Lower (High Lattice Energy) | Higher (Disrupted Lattice) | Improved: The "Methyl Effect" disrupts planar stacking, lowering melting point and enhancing kinetic solubility. |
| Steric Bulk | Low (A-value ~0) | Medium (A-value ~1.70) | Increased: Can induce twist in the biphenyl system, altering binding geometry. |
Mechanistic Insight: The "Magic Methyl" Effect
In biphenyl systems, the introduction of an N-methyl group often forces the two aromatic rings out of coplanarity due to steric clashes with ortho protons. This dihedral angle twist can be exploited to:
-
Mimic Bioactive Conformations: Pre-organizing the molecule to fit into twisted hydrophobic channels (common in TTR stabilizers).
-
Improve Solubility: By preventing tight π-π stacking in the solid state, the energy required to dissolve the crystal lattice is reduced.
Synthetic Accessibility & Workflows
Synthesizing the methylamino variant requires distinct catalytic considerations compared to the primary amine. The Buchwald-Hartwig Amination is the gold standard for these scaffolds, offering superior yields over traditional Ullmann coupling or reductive amination.
Figure 1: Synthesis Decision Tree (Graphviz)
Caption: Comparative synthetic pathways utilizing Palladium-catalyzed cross-coupling strategies. Route B (Methylamino) is often more direct as it avoids the deprotection step required when using ammonia surrogates.
Pharmacological & Metabolic Implications
Metabolic Stability & Toxicity
The primary amino group on a biphenyl ring is a structural alert. It is susceptible to N-oxidation (forming toxic hydroxylamines) and N-acetylation (Phase II).
-
Amino (-NH₂): High clearance via NAT1/NAT2 (N-acetyltransferases). The acetylated metabolite is often inactive and rapidly excreted.
-
Methylamino (-NHMe): Blocks N-acetylation. The major metabolic route shifts to N-demethylation (CYP450 mediated) or N-glucuronidation . This often extends the half-life (
) of the parent drug.
Figure 2: Metabolic Fate Comparison
Caption: Metabolic divergence. Methylation blocks rapid N-acetylation but introduces N-demethylation. Primary amines carry higher risk of N-hydroxyl toxicity.
Target Binding (TTR Stabilization Case Study)
In the context of Transthyretin (TTR) amyloidosis, drugs like Tafamidis and Diflunisal bind to the T4 thyroxine pocket.[1][2]
-
Hydrophobic Effect: The T4 pocket is lined with halogen-binding pockets (HBPs). The -NHMe group contributes +0.5 LogP, enhancing Van der Waals contacts within the inner channel (Ser117 region).
-
Selectivity: The -NHMe group can induce a specific twist, potentially improving selectivity for TTR over off-targets like COX-1/COX-2 (where planarity is often preferred for NSAID activity).
Experimental Protocols
Protocol A: Buchwald-Hartwig Amination (Methylamino Synthesis)
Validates synthetic feasibility of the -NHMe scaffold.
-
Reagents:
-
Substrate: 4-bromo-biphenyl-4'-carboxylic acid methyl ester (1.0 equiv).
-
Amine: Methylamine (2M in THF, 1.2 equiv).
-
Catalyst:
(2 mol%) + XPhos (4 mol%). -
Base:
(3.0 equiv). -
Solvent: 1,4-Dioxane (anhydrous).
-
-
Procedure:
-
Charge an oven-dried Schlenk tube with substrate, base, and catalyst precursors under Argon.
-
Add solvent and amine solution.
-
Heat to 100°C for 12 hours.
-
Validation: Monitor via LC-MS. Expect [M+H]+ peak shift corresponding to Br
NHMe substitution. -
Workup: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc). Saponify ester (LiOH/THF/H2O) to yield final acid.
-
Protocol B: TTR Fluorescence Polarization Assay
Validates functional performance (binding affinity).
-
Principle: Measures the displacement of a fluorescent probe (e.g., Resveratrol or a fluorescent T4 analog) from the TTR tetramer by the test compound.
-
Setup:
-
Protein: Recombinant Human TTR (
). -
Probe: Fluorescent Ligand (
). -
Test Compound: Serial dilution (
to ).
-
-
Execution:
-
Incubate TTR + Probe for 30 mins (Baseline Polarization high).
-
Add Test Compound and incubate for 60 mins.
-
Measure Polarization (mP) at Ex/Em specific to probe.
-
-
Analysis: Plot mP vs. log[Compound]. Calculate
.-
Expectation: Methylamino variants often show lower
(higher potency) if the methyl group targets the HBP3/3' pocket effectively.
-
References
-
Zanotti, G., et al. (2019). "Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin." Journal of Structural Biology. Link
-
Dorel, R., et al. (2019).[3] "The Buchwald-Hartwig Amination After 25 Years." Angewandte Chemie International Edition. Link
-
Testa, B., et al. (2015). "The impact of N-methylation on aqueous solubility and lipophilicity."[4][5][6] MedChemComm. Link
-
Bulger, P.G., et al. (2025).[7] "Bioisosteres for Drug Hunters: Carboxylic Acids and Amides." Drug Hunter. Link
-
Miller, S.R., et al. (2004).[2] "Stabilization of transthyretin into nonamyloidogenic tetramers." Science. Link
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- 6. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajgreenchem.com [ajgreenchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4'-(Methylamino)biphenyl-3-carboxylic Acid
As researchers and developers at the forefront of scientific innovation, our work necessitates the use of novel chemical entities. With this privilege comes the profound responsibility of ensuring that every stage of a compound's lifecycle, including its disposal, is managed with exacting precision and a deep commitment to safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4'-(Methylamino)biphenyl-3-carboxylic acid, grounding procedural steps in the principles of chemical safety and regulatory compliance.
Part 1: Hazard Characterization and Initial Assessment
The first and most critical step in any disposal protocol is a thorough understanding of the compound's hazards. As of the writing of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for 4'-(Methylamino)biphenyl-3-carboxylic acid is not readily found. This absence of specific data necessitates a conservative approach, treating the compound as hazardous until proven otherwise.
Our assessment must, therefore, be based on the chemical's structure: a biphenyl backbone substituted with a carboxylic acid and a secondary aromatic amine (methylamino) group.
-
Aromatic Amines: This class of compounds includes substances that are known to be toxic, with some being recognized as potential or known carcinogens.[1] They can be harmful if inhaled, ingested, or absorbed through the skin.[1]
-
Carboxylic Acids: While often less hazardous than aromatic amines, carboxylic acids are acidic and can be corrosive or irritating, particularly to the eyes, skin, and respiratory tract.[2]
-
Biphenyl Structure: The biphenyl core suggests a degree of environmental persistence.
Given these structural alerts, we must assume the compound presents multiple hazards. The table below summarizes the inferred hazard classifications based on data from structurally analogous compounds like biphenyl-4-carboxylic acid.[2][3]
Table 1: Inferred Hazard Profile of 4'-(Methylamino)biphenyl-3-carboxylic Acid
| Hazard Classification | GHS Category (Inferred) | Potential Effects | Source (Analogous Compounds) |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | [3][4] |
| Hazardous to the Aquatic Environment, Long-Term | Category 2 | Toxic to aquatic life with long-lasting effects |
Causality Behind This Assessment: The core principle here is precaution. Without definitive toxicological data for the specific molecule, assuming the hazards of its constituent functional groups and parent structures is the only responsible course of action. Your first action should always be to consult the SDS provided by the manufacturer of your specific batch of this chemical.
Part 2: Regulatory Framework: Your Legal Obligations
In the United States, the management and disposal of hazardous waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[5]
It is imperative that laboratory personnel treat all waste chemical solids and liquids as hazardous unless explicitly confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[6] Unauthorized disposal, such as pouring chemicals down the drain or placing them in the regular trash, is strictly prohibited and can lead to severe regulatory penalties and environmental harm.[7][8]
Part 3: Step-by-Step Pre-Disposal and Storage Protocol
Proper segregation and storage are foundational to safe disposal. Mishandling at this stage can lead to dangerous chemical reactions, personnel exposure, and improper disposal outcomes.
Protocol for Waste Accumulation:
-
Designate a Waste Container:
-
Select a container that is chemically compatible with 4'-(Methylamino)biphenyl-3-carboxylic acid. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.
-
Ensure the container is clean, dry, and in good condition. Never reuse a container that previously held an incompatible chemical (e.g., strong oxidizers).
-
-
Label the Container Immediately:
-
Before adding any waste, affix a "Hazardous Waste" label, available from your EHS department.
-
Clearly write the full chemical name: "Waste 4'-(Methylamino)biphenyl-3-carboxylic acid." Avoid using abbreviations or chemical formulas.
-
List all components and their approximate percentages if it is a mixed waste stream (e.g., dissolved in a solvent).
-
-
Segregate the Waste:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area must be at or near the point of generation.
-
Crucially, segregate this waste based on its chemical properties. Do not mix it with other waste streams. Specifically, keep it separate from:
-
Strong acids and bases to prevent potential reactions.[9]
-
Strong oxidizing agents.
-
Aqueous or metal-containing waste streams unless explicitly instructed by EHS.
-
-
-
Maintain Safe Storage Conditions:
-
Keep the waste container tightly sealed at all times, except when adding waste.[7]
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Part 4: Disposal Decision Workflow
The precise disposal route for 4'-(Methylamino)biphenyl-3-carboxylic acid will be determined by your institution's EHS department in partnership with a licensed hazardous waste disposal company. The diagram below illustrates the decision-making logic that guides this process.
Caption: Workflow for the safe disposal of 4'-(Methylamino)biphenyl-3-carboxylic acid.
The most common and environmentally appropriate disposal method for this type of organic chemical waste is high-temperature incineration at a licensed facility.[1][6] This process ensures the complete destruction of the compound, preventing its release into the environment.
Part 5: Final Disposal Protocol
Follow these actionable steps to ensure your waste is handled in full compliance with safety and regulatory standards.
-
Ensure Proper Containment and Labeling: Double-check that your waste container is correctly labeled, securely sealed, and stored within secondary containment in your designated SAA.
-
Request a Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Follow their specific procedures, which may involve an online request form or a direct phone call.
-
Provide Accurate Information: Be prepared to provide the full chemical name, quantity of waste, and location for pickup. Accurate information is critical for the EHS team to manage the waste safely.
-
Prepare for Pickup: Ensure there is clear and safe access to the waste container for the EHS personnel.
-
Maintain Records: Keep a copy of your waste pickup request and any documentation provided by EHS. This serves as proof of your compliance with "cradle-to-grave" responsibilities.
By adhering to this guide, you contribute to a culture of safety and responsibility. Proper chemical waste management is not merely a procedural task; it is a direct reflection of our commitment as scientists to protect ourselves, our colleagues, and the environment we all share.
References
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- BenchChem. (2025). Technical Support Center: Diamine Compound Disposal and Waste Treatment.
- Sustainability Directory. (2025, November 29). Aromatic Amines.
- Environmental Protection Agency (EPA). (n.d.). Regulatory Landscape and Mitigation Strategies.
- Mikrolab. (2019, October 28). Aromatic Amine Cleaning/Developing Solution Safety Data Sheet.
- ChemicalBook. (n.d.). 4-(MethylaMino)biphenyl-3-carboxylic acid | 1215206-62-4.
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Santa Cruz Biotechnology. (n.d.). 4-amino-1,1′-biphenyl-3-carboxylic acid | CAS 4445-40-3.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- CymitQuimica. (2023, October 11). Safety Data Sheet.
- University of California, Santa Cruz. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from UC Santa Cruz Environmental Health & Safety.
- TCI Chemicals. (2025, January 2). Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.ca [fishersci.ca]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 6. mikrolab.dk [mikrolab.dk]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. 4-amino-1,1′-biphenyl-3-carboxylic acid | CAS 4445-40-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
